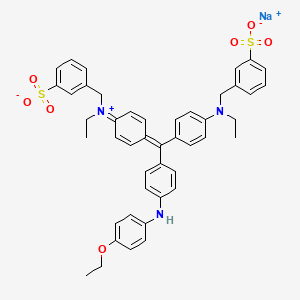

Brilliant Blue R250

Description

Properties

Molecular Formula |

C45H44N3NaO7S2 |

|---|---|

Molecular Weight |

826.0 g/mol |

IUPAC Name |

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1/p-1 |

InChI Key |

NKLPQNGYXWVELD-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of Brilliant Blue R-250 Protein Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying protein staining with Brilliant Blue R-250, a widely used method for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). The document details the chemical interactions, summarizes key quantitative data, and provides a detailed experimental protocol.

The Chemical Foundation of Brilliant Blue R-250 Staining

Brilliant Blue R-250, a member of the Coomassie family of triphenylmethane dyes, facilitates the visualization of proteins in gels through a series of non-covalent interactions. The staining process is primarily driven by electrostatic forces, supplemented by van der Waals and hydrophobic interactions.

The dye molecule contains sulfonic acid groups that are negatively charged in the acidic staining solution. These anionic groups form strong ionic bonds with the protonated basic amino acid residues in proteins, primarily arginine, lysine, and histidine.[1][2] The acidic environment of the staining solution, typically containing acetic acid, is crucial as it ensures that the amino groups of the proteins are protonated and thus positively charged, promoting the electrostatic attraction to the negatively charged dye molecules.[3][4]

The staining solution also contains methanol, which serves a dual purpose. Firstly, it aids in the solubilization of the Brilliant Blue R-250 dye.[4] Secondly, both methanol and acetic acid act as fixing agents, denaturing the proteins and precipitating them within the polyacrylamide gel matrix.[3] This fixation prevents the protein bands from diffusing during the staining and destaining processes, ensuring sharp and well-defined results.[3]

While electrostatic interactions are the primary driving force, the binding is further stabilized by weaker van der Waals forces and hydrophobic interactions between the aromatic rings of the dye and non-polar regions of the protein.

Quantitative Aspects of Brilliant Blue R-250 Staining

The interaction between Brilliant Blue R-250 and proteins can be characterized by several quantitative parameters that are critical for experimental design and data interpretation.

| Parameter | Typical Value(s) | Notes |

| Detection Limit | 8 - 100 ng per protein band | The lower end of this range (8-10 ng) is often associated with colloidal Coomassie staining methods, while standard protocols typically detect around 100 ng.[5][6] The specific detection limit can vary depending on the protein and the specific protocol used. |

| Binding Stoichiometry | ~1.5 - 3 dye molecules per positive charge | This indicates that the amount of dye bound is roughly proportional to the number of basic amino acid residues in the protein. This proportionality is the basis for the semi-quantitative estimation of protein amounts. |

| Binding Affinity | High-affinity, non-covalent | While specific binding affinity constants (Ka or Kd) are not widely reported in the literature for this application, the interaction is characterized as a high-affinity binding. The binding is strong enough to remain stable during the destaining process but can be reversed under certain conditions.[7] |

| Optimal Staining Time | 1 - 4 hours | This can vary based on gel thickness and protein concentration. Thicker gels and lower protein concentrations may require longer incubation times.[1][5] |

| Optimal Destaining Time | 2 - 24 hours | The time required for destaining depends on the desired background clarity. Multiple changes of the destaining solution expedite the process.[1] |

Experimental Protocol for SDS-PAGE Gel Staining

This section provides a detailed, generalized methodology for staining proteins in polyacrylamide gels using Brilliant Blue R-250.

Reagents

-

Fixing Solution: 40-50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

-

Staining Solution: 0.1% - 0.25% (w/v) Brilliant Blue R-250 in 40-50% (v/v) Methanol and 10% (v/v) Acetic Acid.

-

Destaining Solution: 20-40% (v/v) Methanol, 5-10% (v/v) Acetic Acid in deionized water.

-

Gel Storage Solution: 5-7% (v/v) Acetic Acid in deionized water.

Procedure

-

Fixation: Following electrophoresis, immerse the gel in an adequate volume of Fixing Solution. Gently agitate for at least 30 minutes. This step is crucial for fixing the proteins within the gel matrix.[1]

-

Staining: Decant the Fixing Solution and replace it with the Staining Solution. Ensure the gel is fully submerged. Incubate with gentle agitation for 1 to 4 hours at room temperature. Protein bands should become visible within minutes to an hour.[1][5]

-

Destaining: Pour off the Staining Solution (which can often be reused). Add Destaining Solution and agitate. The background of the gel will gradually clear, revealing the stained protein bands. For optimal results, change the Destaining Solution several times over a period of 2 to 24 hours until the desired background clarity is achieved.[1]

-

Gel Storage: Once sufficiently destained, the gel can be stored in the Gel Storage Solution to prevent it from shrinking and to maintain the visibility of the protein bands.

Visualizing the Process and Principle

To further elucidate the workflow and the underlying chemical principle, the following diagrams are provided.

References

- 1. interchim.fr [interchim.fr]

- 2. Protein Stains Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. The Roles of Acetic Acid and Methanol During Fixing and Staining Proteins in an SDS-Polyacrylamide Electrophoresis Gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. The binding interaction of Coomassie blue with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Coomassie Brilliant Blue R-250: A Comprehensive Technical Guide

An In-depth Examination of its Chemical Properties and Applications in Protein Analysis

Coomassie Brilliant Blue R-250 is a synthetic triphenylmethane dye widely utilized in biochemical research for the visualization and quantification of proteins. Its enduring popularity stems from its sensitivity, simplicity of use, and compatibility with various analytical techniques. This technical guide provides a detailed overview of the chemical properties of Coomassie Brilliant Blue R-250, its mechanism of interaction with proteins, and standardized protocols for its application in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and protein quantification assays.

Core Chemical Properties

Coomassie Brilliant Blue R-250, also known by several synonyms including Brilliant Blue R and Acid Blue 83, is an anionic dye.[1][2] Its chemical structure and fundamental properties are summarized below.

| Property | Value | References |

| Chemical Formula | C₄₅H₄₄N₃NaO₇S₂ | [1][3][4][5] |

| Molecular Weight | 825.97 g/mol | [1][3][5] |

| CAS Number | 6104-59-2 | [1][2][4] |

| Appearance | Dark blue to purple crystalline solid | [6] |

Solubility

The solubility of Coomassie Brilliant Blue R-250 is a critical factor in the preparation of staining solutions. It is sparingly soluble in water but readily dissolves in organic solvents, particularly methanol and ethanol.[3][6] This property is leveraged in typical staining formulations which are acidic, methanol- or ethanol-based solutions.

| Solvent | Solubility | References |

| Water | Essentially insoluble in cold water, slightly soluble in hot water.[7] Soluble up to 10 mM.[4] 20 g/L.[8] | [4][7][8] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble (approximately 0.1 mg/ml) | [6] |

| DMSO | Soluble (approximately 10 mg/ml) | [6] |

| Dimethyl formamide | Soluble (approximately 2 mg/ml) | [6] |

| PBS (pH 7.2) | Approximately 1 mg/ml | [6] |

Absorption Spectrum

The absorption spectrum of Coomassie Brilliant Blue R-250 is pH-dependent. In acidic solutions, the dye exists in a cationic, reddish-brown form. Upon binding to proteins, it transitions to a stable, blue anionic form, resulting in a significant shift in its maximum absorbance. This spectral shift is the fundamental principle behind its use in protein visualization and quantification.

| Condition | Form | Color | λmax (Maximum Absorbance) | References |

| Acidic solution (unbound) | Cationic | Reddish-brown | ~465-470 nm | [3][7][9] |

| Neutral solution (pH 7, unbound) | Anionic | Blue | ~554-563 nm | [5][10] |

| Bound to protein (acidic) | Anionic | Bright Blue | ~560-575 nm | [1] |

| In 0.01M citrate buffer (pH 3.0, unbound) | - | - | 555 nm | [3][11] |

| In 0.01M citrate buffer (pH 3.0, protein-bound) | - | - | 549 nm | [3][11] |

Mechanism of Protein Staining

The interaction between Coomassie Brilliant Blue R-250 and proteins is a non-covalent process driven primarily by electrostatic and van der Waals forces.[9] In an acidic staining solution, the dye molecules are protonated and exist in a cationic state. Proteins, on the other hand, carry a net positive charge at low pH due to the protonation of their basic amino acid residues.

The negatively charged sulfonate groups on the dye molecule interact electrostatically with the positively charged side chains of basic amino acids, predominantly arginine, lysine, and histidine.[3][12] Hydrophobic interactions between the dye's aromatic rings and nonpolar regions of the protein also contribute to the stability of the protein-dye complex.[3] Upon binding, the dye undergoes a conformational change, leading to the stabilization of its blue anionic form, which is readily visible.[4]

Experimental Protocols

SDS-PAGE Gel Staining

This protocol describes a standard method for staining proteins in polyacrylamide gels following electrophoresis.

Materials:

-

Fixing Solution: 50% methanol, 10% glacial acetic acid, 40% deionized water.

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.[13] To prepare 1 liter, dissolve 1 g of Coomassie R-250 in 400 mL of methanol, then add 100 mL of glacial acetic acid and 500 mL of deionized water.[14]

-

Destaining Solution: 10% ethanol, 7.5% acetic acid in deionized water.[13] Alternatively, a solution of 5% methanol and 7.5% acetic acid can be used.[3]

Procedure:

-

Fixation: After electrophoresis, immerse the gel in an adequate volume of Fixing Solution. Gently agitate for 30 minutes to 2 hours.[3] This step is crucial for precipitating the proteins within the gel matrix and removing interfering substances like SDS.

-

Staining: Decant the fixing solution and add the Staining Solution. Ensure the gel is fully submerged. Gently agitate for 2 to 4 hours at room temperature.[3] Staining can be accelerated by heating in a microwave oven for about 1 minute.[13]

-

Destaining: Remove the staining solution and rinse the gel with deionized water.[13] Add the Destaining Solution and gently agitate. Change the destaining solution every 1-2 hours until the protein bands are clearly visible against a clear background.[3] The destaining process can also be expedited with microwave heating.[13]

-

Storage: Once sufficiently destained, the gel can be stored in a 7% acetic acid solution or deionized water.

Protein Quantification (Bradford Assay)

While Coomassie Brilliant Blue G-250 is more commonly used for the Bradford assay due to its colloidal properties, the R-250 variant can also be employed, although it is less conventional.[15] The principle remains the same: the shift in absorbance upon protein binding is measured to determine protein concentration. A standard curve is generated using a protein of known concentration, such as bovine serum albumin (BSA).

Materials:

-

Bradford Reagent using G-250 (Recommended): Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid and bring the final volume to 1 L with deionized water.[16][17]

-

Protein Standard: A series of known concentrations of a standard protein like Bovine Serum Albumin (BSA) (e.g., 0.1 to 1.5 mg/mL).[18]

-

Spectrophotometer and cuvettes or a microplate reader.

Procedure:

-

Prepare Standards and Samples: Prepare a series of dilutions of the protein standard. Dilute the unknown protein samples to fall within the linear range of the assay.

-

Assay:

-

Measurement: Measure the absorbance of each sample at 595 nm.

-

Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the unknown protein samples.

Conclusion

Coomassie Brilliant Blue R-250 remains an indispensable tool in the protein scientist's arsenal. Its well-characterized chemical properties, straightforward staining mechanism, and robust performance in applications like SDS-PAGE make it a reliable and cost-effective choice for protein analysis. While newer fluorescent stains offer higher sensitivity, the simplicity and quantitative nature of Coomassie staining ensure its continued relevance in research, drug development, and diagnostic laboratories.

References

- 1. mpbio.com [mpbio.com]

- 2. Coomassie Brilliant Blue R | C45H44N3NaO7S2 | CID 61365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Coomassie Brilliant Blue R-250 Protein Stain (CAS 6104-59-2) | Abcam [abcam.com]

- 5. Coomassie Brilliant blue R 250 (C.I. 42660) for electrophoresis Trademark of Imperial Chemical Industries PLC 6104-59-2 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. carlroth.com [carlroth.com]

- 10. Coomassie Brilliant blue R 250 (C.I. 42660) for electrophoresis Trademark of Imperial Chemical Industries PLC 6104-59-2 [sigmaaldrich.com]

- 11. Coomassie Brilliant Blue R-250 Dye, 50 g - FAQs [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Coomassi Blue Staining | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. bioscience.fi [bioscience.fi]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. apexbt.com [apexbt.com]

- 19. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to the Mechanism of Action of Brilliant Blue R-250 with Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilliant Blue R-250, a member of the Coomassie family of triphenylmethane dyes, is a cornerstone reagent in biochemical and proteomic research, primarily utilized for the visualization and quantification of proteins. Its enduring prevalence is attributable to its high sensitivity, straightforward application, and robust staining capabilities. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the interaction between Brilliant Blue R-250 and proteins. It delves into the intricate interplay of electrostatic and hydrophobic forces that govern the binding process, identifies the key amino acid residues involved, and presents available quantitative binding data. Furthermore, this guide furnishes detailed experimental protocols for common applications and includes visual representations of the binding mechanism and experimental workflows to facilitate a deeper understanding of its utility in protein analysis.

Core Mechanism of Brilliant Blue R-250 Interaction with Proteins

The binding of Brilliant Blue R-250 to proteins is a non-covalent process driven by a combination of electrostatic and hydrophobic interactions.[1][2] This dual nature of interaction allows the dye to bind to a wide array of proteins, making it a versatile tool for protein detection.

Electrostatic Interactions

Under the acidic conditions typically employed in staining protocols, Brilliant Blue R-250 exists as an anion due to its two sulfonic acid groups.[1] Proteins, in such an acidic environment, carry a net positive charge due to the protonation of the amino groups of basic amino acid residues. The primary mode of interaction is, therefore, an electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged side chains of basic amino acids.[1]

The principal amino acids involved in this ionic binding are:

-

Arginine: The guanidinium group of arginine is strongly basic and remains protonated over a wide pH range, making it a primary binding site for the dye.

-

Lysine: The ε-amino group of lysine is also readily protonated and contributes significantly to the electrostatic interaction.

-

Histidine: The imidazole side chain of histidine can be protonated in acidic conditions and participates in the binding, albeit to a lesser extent than arginine and lysine.

Hydrophobic Interactions

In addition to the primary electrostatic forces, hydrophobic interactions play a crucial role in stabilizing the protein-dye complex. The non-polar triphenylmethane structure of Brilliant Blue R-250 facilitates van der Waals interactions with the hydrophobic regions of proteins.[1] This is particularly significant with aromatic amino acids:

-

Tryptophan

-

Tyrosine

-

Phenylalanine

The planar structure of the dye allows it to stack against the aromatic rings of these residues, enhancing the stability of the complex. The exposure of hydrophobic pockets in the protein's tertiary structure, which can be induced by the initial electrostatic binding of the dye, further promotes these interactions.

Quantitative Analysis of Brilliant Blue R-250-Protein Binding

While the qualitative mechanism of Brilliant Blue R-250 binding is well-understood, comprehensive quantitative data across a wide range of proteins is not extensively documented in a consolidated format. The binding affinity and stoichiometry can vary depending on the protein's amino acid composition, isoelectric point, and tertiary structure.

A key quantitative insight comes from Scatchard analysis, which has shown that the number of Brilliant Blue R-250 molecules bound to a protein is approximately proportional to the number of positive charges on that protein.[1][3][4]

Table 1: Stoichiometry of Brilliant Blue R-250 Binding to Proteins

| Protein | Number of Positive Charges | Approximate Number of Bound Dye Molecules per Protein Molecule | Reference |

| General Observation | N | 1.5 - 3 x N | [1][3][4] |

Visualizing the Binding Mechanism and Experimental Workflow

Diagram of Brilliant Blue R-250 - Protein Interaction

References

The Journey of a Dye: A Technical History of Coomassie Brilliant Blue

From the textile mills of the 19th century to the core of modern proteomics, the story of Coomassie Brilliant Blue is one of serendipitous discovery and scientific adaptation. This in-depth guide explores the history, chemistry, and application of this indispensable dye, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in protein analysis.

From Imperial Victory to Laboratory Staple: A Historical Overview

The name "Coomassie" does not originate from a chemical descriptor but from a historical event. It was adopted as a trade name in the late 19th century by the British dye manufacturer Levinstein Ltd. following the occupation of the city of Coomassie (modern-day Kumasi in Ghana) during the Fourth Anglo-Ashanti War in 1896.[1][2][3] The name, fresh in the public mind from news of the colonial victory, was used to market a range of acid wool dyes.[3] The specific blue disulfonated triphenylmethane dyes we use today were first synthesized in Germany in 1913 by Max Weiler.[1][2]

For decades, Coomassie dyes were used primarily in the textile industry.[4] Their transition to the laboratory began in 1963, when Fazekas de St. Groth and colleagues first reported using Coomassie Brilliant Blue R-250 to visualize proteins separated by electrophoresis on cellulose acetate sheets.[1][5] This was followed in 1965 by Meyer and Lambert's application of CBB R-250 for staining proteins in the then-new medium of polyacrylamide gels.[1][2] The "G" variant, or G-250, was first reported for gel staining in 1967.[1][2] These pivotal studies established Coomassie Brilliant Blue as a fundamental tool for protein visualization.

Chemical Variants and Staining Mechanisms

The two most common variants of the dye are Coomassie Brilliant Blue R-250 and G-250. They are structurally similar triphenylmethane dyes, with CBB G-250 distinguished by the addition of two methyl groups.[1][6] The "R" in R-250 stands for "Red," indicating the slight reddish tint of its blue color, while the "G" in G-250 stands for "Green" due to a greenish hue.[5]

The mechanism of staining involves non-covalent interactions between the dye and protein molecules. This binding is primarily driven by:

-

Ionic Interactions: The negatively charged sulfonic acid groups on the dye molecule interact with positively charged basic amino acid residues (primarily arginine, lysine, and histidine) on the protein.[7][8]

-

Hydrophobic Interactions: Van der Waals forces and hydrophobic interactions also contribute to the formation of a stable dye-protein complex.[7][8]

The G-250 variant is the basis for the Bradford protein quantification assay, developed by Marion M. Bradford in 1976.[9][10] This method relies on a spectral shift that occurs upon protein binding. In an acidic solution, the dye exists in a brownish-red, cationic form with an absorbance maximum around 465-470 nm.[1][9][10] When the dye binds to proteins, it is stabilized in its blue, anionic form, causing the absorbance maximum to shift to 595 nm.[1][9][11][12] The intensity of the blue color is directly proportional to the concentration of protein in the sample.[9][13]

Quantitative Data Presentation

The choice between different Coomassie staining methods often depends on the required sensitivity and the specific application. The following table summarizes the key quantitative parameters for the most common variants.

| Staining Method | Dye Variant | Typical Detection Limit (per band) | Key Characteristics |

| Classical Coomassie Staining | R-250 | ~100 ng | Robust, widely used; requires a destaining step.[14] |

| Colloidal Coomassie Staining | G-250 | ~3-10 ng | Higher sensitivity, reduced background staining, often requires no destaining.[14] |

| Bradford Protein Assay | G-250 | ~1 µg/mL | Solution-based quantification; Absorbance max shifts from ~465 nm to 595 nm.[12][13] |

Detailed Experimental Protocols

Accurate and reproducible results depend on standardized protocols. Below are detailed methodologies for classical R-250 and colloidal G-250 staining of polyacrylamide gels.

Protocol 1: Classical Coomassie Brilliant Blue R-250 Staining

This protocol is a standard method for visualizing protein bands in polyacrylamide gels and requires a separate destaining step.

Reagents:

-

Fixing/Destain Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% Deionized Water.[4][15]

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 dissolved in Fixing/Destain Solution.[2][4]

Methodology:

-

Gel Removal: After electrophoresis is complete, carefully remove the polyacrylamide gel from the glass plates.

-

Fixation (Optional but Recommended): Place the gel in a clean container with an adequate volume of Fixing/Destain Solution. Incubate for at least 15-30 minutes with gentle agitation. This step fixes the proteins in the gel, preventing band diffusion.

-

Staining: Decant the fixing solution and add the R-250 Staining Solution, ensuring the gel is fully submerged. Incubate for 2 hours to overnight with gentle agitation.[15][16] The duration depends on the gel thickness and protein concentration.

-

Destaining: Decant the staining solution (which can often be reused). Add fresh Fixing/Destain Solution to the gel. Agitate gently. Replace the destain solution every few hours until the background of the gel is clear and the protein bands are sharply defined.[4][15] This can take several hours to overnight.

-

Storage: Once destained, the gel can be stored in 7-10% acetic acid or deionized water.

Protocol 2: Colloidal Coomassie Brilliant Blue G-250 Staining

This protocol offers higher sensitivity and typically does not require a destaining step, as the colloidal dye particles do not readily penetrate the gel matrix.

Reagents:

-

Staining Solution: A common formulation contains 0.08% CBB G-250, 1.6% ortho-phosphoric acid, 8% ammonium sulfate, and 20% methanol.[16]

-

Preparation Note: To prepare, dissolve ammonium sulfate in water first, then add phosphoric acid. Separately, dissolve CBB G-250 in a small amount of water before adding it to the main solution. Finally, slowly add methanol.[16]

-

Methodology:

-

Gel Washing: After electrophoresis, wash the gel three times with deionized water for 10-15 minutes each time with gentle agitation. This step is critical to remove SDS, which can interfere with staining.[5]

-

Staining: Decant the water and add the colloidal G-250 staining solution. Ensure the solution is well-mixed to disperse the colloidal particles before use.[5] Incubate for 2 hours to overnight with gentle agitation. Protein bands will become visible against a faint amber background.

-

Washing (Optional): If a clearer background is desired, decant the staining solution and wash the gel with deionized water. This can enhance the contrast of the protein bands.

-

Storage: The stained gel can be stored in deionized water.

References

- 1. interchim.fr [interchim.fr]

- 2. Coomassi Blue Staining | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 5. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Brilliant Blue G? [synapse.patsnap.com]

- 9. shimadzu.co.uk [shimadzu.co.uk]

- 10. bioagilytix.com [bioagilytix.com]

- 11. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 13. Bradford protein assay | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. frederick.cancer.gov [frederick.cancer.gov]

- 16. researchgate.net [researchgate.net]

A Tale of Two Blues: An In-depth Technical Guide to Brilliant Blue R-250 and G-250

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis, two variants of Coomassie Brilliant Blue dye, R-250 and G-250, stand as indispensable tools. Though structurally similar, their subtle chemical differences give rise to distinct properties and applications, making the choice between them a critical consideration in experimental design. This technical guide provides a comprehensive comparison of Brilliant Blue R-250 and G-250, detailing their chemical characteristics, mechanisms of action, and optimized experimental protocols to aid researchers in their selection and application.

Core Differences and Chemical Properties

Brilliant Blue R-250 and G-250 are disulfonated triphenylmethane compounds that differ by the presence of two additional methyl groups in the G-250 variant.[1][2] This seemingly minor structural alteration leads to significant differences in their solubility and interaction with proteins, forming the basis for their distinct primary applications. The "R" in R-250 stands for a reddish tint in the blue, while the "G" in G-250 indicates a greenish tint.[2] The number "250" in their names originally signified the purity of the dye.[1][3]

The color of these dyes is dependent on the acidity of the solution.[3] In highly acidic conditions (pH < 0), the G-250 dye is red with an absorption maximum around 465-470 nm.[3][4][5] At a pH of approximately 1, it turns green, absorbing maximally at 620-650 nm.[3][5] Above pH 2, it becomes bright blue, with an absorption peak at 595 nm.[3][5] Brilliant Blue R-250, when dissolved in a citrate buffer at pH 3.0, has an absorption maximum at 555 nm, which shifts to 549 nm upon binding to a protein.

Quantitative Data Summary

For a direct comparison of their key properties, the following table summarizes the quantitative data for Brilliant Blue R-250 and G-250.

| Property | Brilliant Blue R-250 | Brilliant Blue G-250 |

| Synonyms | C.I. 42660, Acid Blue 83 | C.I. 42655, Acid Blue 90 |

| Molecular Formula | C₄₅H₄₄N₃NaO₇S₂ | C₄₇H₄₈N₃NaO₇S₂ |

| Molecular Weight | 825.97 g/mol | 854.02 g/mol |

| Primary Application | SDS-PAGE Gel Staining | Bradford Protein Assay |

| Detection Limit (SDS-PAGE) | ~0.1 µg of protein per band[4] | 8-10 ng of protein per band (colloidal)[6][7] |

| Detection Limit (Bradford Assay) | Not typically used | 0.2–20 µg of protein[8] |

| Absorbance Max (Free Dye) | 555 nm (in 0.01M citrate buffer, pH 3.0) | 465-470 nm (red form, pH < 0)[3][4][5] |

| Absorbance Max (Protein-Bound) | 549 nm (in 0.01M citrate buffer, pH 3.0) | 595 nm (blue form)[3][5][8] |

Mechanism of Protein Interaction

Both R-250 and G-250 bind to proteins primarily through non-covalent interactions. The binding mechanism involves a combination of electrostatic interactions and van der Waals forces.[2] In an acidic environment, the dye molecules bind to basic amino acid residues, particularly arginine, lysine, and histidine.[1] The interaction is also influenced by hydrophobic interactions with aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Upon binding to a protein, the dye undergoes a conformational change, which stabilizes its blue anionic form, leading to the characteristic color change that is central to both gel staining and the Bradford assay.[1]

Mechanism of Brilliant Blue Dye-Protein Interaction.

Experimental Protocols

Coomassie Brilliant Blue R-250 Staining for SDS-PAGE

This protocol is optimized for the visualization of protein bands in polyacrylamide gels.

Materials:

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol and 10% (v/v) acetic acid.

-

Destaining Solution: 40% (v/v) methanol and 10% (v/v) acetic acid in deionized water.

-

Polyacrylamide gel post-electrophoresis.

-

Staining tray.

-

Orbital shaker.

Methodology:

-

Fixation (Optional but Recommended): After electrophoresis, immerse the gel in a fixation solution (e.g., 50% methanol, 10% acetic acid) for 30 minutes to 1 hour. This step helps to precipitate the proteins within the gel matrix and remove interfering substances.

-

Staining: Decant the fixation solution and add the R-250 staining solution to completely submerge the gel. Incubate for 1-2 hours at room temperature with gentle agitation on an orbital shaker. For faster staining, the solution can be heated to boiling in a microwave and then allowed to cool while staining for 15-30 minutes.

-

Destaining: Pour off the staining solution (which can be saved and reused). Rinse the gel briefly with deionized water. Add the destaining solution and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The inclusion of a piece of foam or Kimwipes in the destaining container can help to absorb the excess dye.

-

Gel Storage: Once sufficiently destained, the gel can be stored in deionized water or 7% acetic acid.

Workflow for Coomassie R-250 Staining of SDS-PAGE Gels.

Bradford Protein Assay using Coomassie Brilliant Blue G-250

This protocol describes a rapid and sensitive method for the quantification of total protein in a solution.

Materials:

-

Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, bring the volume to 1 liter with deionized water. Filter the solution and store it in a dark bottle at 4°C.[8]

-

Protein Standard: A known concentration of a standard protein, typically Bovine Serum Albumin (BSA), at a stock concentration of 1 mg/mL.

-

Test samples with unknown protein concentrations.

-

Spectrophotometer and cuvettes or a microplate reader.

Methodology:

-

Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to final concentrations ranging from approximately 10 to 100 µg/mL. Also, prepare a blank containing the same buffer as the samples.

-

Assay Procedure:

-

Pipette a small volume (e.g., 10-20 µL) of each standard and unknown sample into separate test tubes or microplate wells.

-

Add a larger volume (e.g., 1 mL) of the Bradford reagent to each tube or well.

-

Mix well and incubate at room temperature for at least 5 minutes. The color will be stable for about 60 minutes.

-

-

Measurement: Measure the absorbance of each sample at 595 nm using the spectrophotometer or microplate reader. Use the blank to zero the instrument.

-

Data Analysis:

-

Plot a standard curve of absorbance at 595 nm versus the known protein concentration of the standards.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Principle of the Bradford Protein Assay.

Conclusion

Brilliant Blue R-250 and G-250 are both powerful tools in the protein scientist's arsenal. The choice between them is dictated by the specific application. R-250, with its robust staining of proteins in polyacrylamide gels, remains a staple for qualitative and semi-quantitative analysis of protein separation. In contrast, the unique spectral shift of G-250 upon protein binding in acidic solution makes it the dye of choice for the rapid and sensitive quantification of total protein concentration via the Bradford assay. A thorough understanding of their distinct properties and adherence to optimized protocols will ensure accurate and reproducible results in protein analysis.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. interchim.fr [interchim.fr]

- 5. goldbio.com [goldbio.com]

- 6. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the Laboratory Applications of Brilliant Blue R250

Brilliant Blue R250, a member of the triphenylmethane dye family, is a cornerstone reagent in molecular biology and biochemistry laboratories.[1] Its primary and most widespread application is the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE).[1][2][3] This guide provides an in-depth overview of the fundamental principles, experimental protocols, and key data associated with the use of Brilliant Blue R250 for protein analysis.

Core Principle of Protein Staining

The efficacy of Brilliant Blue R250 as a protein stain lies in its ability to form non-covalent complexes with proteins.[3] In an acidic environment, the dye binds primarily to basic amino acid residues, such as arginine, lysine, and histidine, as well as to a lesser extent, aromatic residues like tyrosine.[2][3][4][5] This interaction is predominantly electrostatic, involving the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of the amino acids. Van der Waals forces and hydrophobic interactions also contribute to the stability of the protein-dye complex.[6] Upon binding to a protein, the dye undergoes a color shift, resulting in a distinct blue color that allows for the visualization of protein bands against a clear background.[7]

Primary Application: Staining Proteins in Polyacrylamide Gels

The most common application of Brilliant Blue R250 is in the staining of proteins following separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2] This technique allows for the determination of protein purity, the estimation of protein molecular weight, and the verification of protein expression.

Experimental Workflow for SDS-PAGE Protein Staining

The overall process, from gel electrophoresis to visualization, follows a standardized workflow.

Detailed Experimental Protocol for Coomassie Blue R250 Staining

This protocol is a standard method for staining proteins in polyacrylamide gels.

Materials:

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R250, 50% (v/v) Methanol, 10% (v/v) Acetic Acid.[8]

-

Destaining Solution: 10% (v/v) Methanol, 10% (v/v) Acetic Acid.[8][9]

-

Fixative Solution (Optional but recommended): 50% (v/v) Methanol, 10% (v/v) Acetic Acid.[10]

-

Gel staining trays.

-

Orbital shaker.

Procedure:

-

Fixation: After electrophoresis, immerse the gel in a fixative solution for at least 5 minutes to precipitate the proteins within the gel matrix and remove interfering substances like SDS.[9] For optimal results, this step can be extended to 30 minutes.[10]

-

Staining: Decant the fixative solution and add the Coomassie Brilliant Blue R250 staining solution.[9] Ensure the gel is fully submerged. Incubate with gentle agitation on an orbital shaker for at least one hour.[8][11] Staining time can be extended to enhance the intensity of weak bands.

-

Destaining: Remove the staining solution. The gel will appear uniformly blue. Add the destaining solution and incubate with gentle agitation.[8] Replace the destaining solution every 30-60 minutes until the background of the gel is clear and the protein bands are distinctly visible. The destaining process typically takes several hours.[8]

-

Storage: Once destained, the gel can be stored in a solution of 7% acetic acid or deionized water.[10]

Quantitative Data for Staining Protocols

| Parameter | Standard Protocol | Rapid Protocol |

| Staining Solution | 0.1% CBB R250, 50% Methanol, 10% Acetic Acid[8] | 0.1% CBB R250, 40% Ethanol, 10% Acetic Acid[12] |

| Fixation Time | 5 - 30 minutes[9][10] | Not explicitly required |

| Staining Time | 1 - 3 hours[8][9] | 15 minutes (with microwave heating for 1 min)[12] |

| Destaining Solution | 10% Methanol, 10% Acetic Acid[8][9] | 10% Ethanol, 7.5% Acetic Acid[12] |

| Destaining Time | 2+ hours (with multiple changes)[8] | Varies until desired background is achieved[12] |

| Detection Limit | 30 - 100 ng of protein[2][3] | Not specified, but generally comparable |

Other Laboratory Applications

While protein gel staining is its primary use, Brilliant Blue R250 has other applications in the laboratory.

Protein Quantification

Although Coomassie Brilliant Blue G-250 is more commonly associated with the Bradford assay for protein quantification, R-250 can also be used for this purpose.[1][13] The principle relies on the absorbance shift of the dye upon binding to proteins.[1]

Blue Native PAGE (BN-PAGE)

In Blue Native PAGE, Coomassie dye binds to protein complexes, imparting a negative charge without denaturing them.[1] This allows for the separation of native protein complexes based on their size and shape.[1]

Miscellaneous Applications

Other reported uses for Brilliant Blue R include the detection of lipids in thin-layer chromatography and the determination of the critical micelle concentration of detergents.[13]

Mechanism of Action: A Closer Look

The interaction between Brilliant Blue R250 and proteins is a multi-step process that is dependent on the pH of the solution.

In the acidic staining solution, the dye exists in a reddish-brown cationic form.[7] Upon encountering a protein, the dye molecules bind to the positively charged basic amino acid side chains.[4][5] This binding event stabilizes the anionic, blue form of the dye, leading to the visible color change.[6][7] The number of dye molecules that bind is roughly proportional to the number of positive charges on the protein, allowing for semi-quantitative analysis of protein abundance.[4]

References

- 1. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. conductscience.com [conductscience.com]

- 4. stellarscientific.com [stellarscientific.com]

- 5. stellarscientific.com [stellarscientific.com]

- 6. carlroth.com [carlroth.com]

- 7. Coomassie Brilliant Blue R-250 Protein Stain, 1L | Azer Scientific [azerscientific.com]

- 8. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 9. frederick.cancer.gov [frederick.cancer.gov]

- 10. interchim.fr [interchim.fr]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Coomassi Blue Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. mpbio.com [mpbio.com]

An In-depth Technical Guide to the Safe Handling of Brilliant Blue R-250 for Researchers, Scientists, and Drug Development Professionals

Introduction: Brilliant Blue R-250, also known as Coomassie Brilliant Blue R-250, is a widely utilized triphenylmethane dye in biochemical applications, primarily for the staining of proteins in polyacrylamide gel electrophoresis (PAGE). While generally considered to have low toxicity, adherence to proper safety and handling protocols is essential to ensure a safe laboratory environment. This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental protocols associated with Brilliant Blue R-250.

Section 1: Hazard Identification and Classification

Brilliant Blue R-250 is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, it is crucial to treat all laboratory chemicals with caution.[2] The primary hazards are associated with the solvents used in staining and destaining solutions, such as methanol and acetic acid, which are flammable and corrosive. The dye itself is a very fine powder that can be easily inhaled and will stain skin, clothing, and surfaces.[2]

Section 2: Toxicological Data

The acute toxicity of Brilliant Blue R-250 is low. Quantitative toxicological data is summarized in the table below.

| Toxicological Data for Brilliant Blue R-250 | |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg (Rat)[3][4][5][6] |

| Primary Irritant Effect (Skin) | No irritant effect.[1] |

| Primary Irritant Effect (Eye) | No irritant effect.[1] |

| Sensitization | No sensitizing effects known.[1] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA.[7] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. IARC: International Agency for Research on Cancer. NTP: National Toxicology Program. OSHA: Occupational Safety and Health Administration.

Section 3: Safety and Handling Precautions

Adherence to the following precautions will minimize risks when working with Brilliant Blue R-250 powder and its solutions.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

| Personal Protective Equipment (PPE) for Handling Brilliant Blue R-250 | |

| Eye Protection | Wear safety glasses with side shields or goggles.[8] |

| Hand Protection | Wear protective gloves (e.g., nitrile rubber).[8] |

| Skin and Body Protection | Wear a lab coat and appropriate protective clothing to prevent skin exposure.[8] |

| Respiratory Protection | For the powder, use in a well-ventilated area or with a dust mask. For solutions containing volatile solvents (e.g., methanol), work in a fume hood. |

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If respiratory problems occur, consult a doctor.[6] |

| Skin Contact | Wash the affected area with plenty of water.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[2][10] |

Spills and Disposal

-

Spills: For powdered spills, sweep up the material, place it in a sealed container, and dispose of it. Ventilate the area and wash the spill site after material pickup is complete.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to reach the sewage system.[1]

Section 4: Experimental Protocols

The most common application of Brilliant Blue R-250 is in the staining of proteins in polyacrylamide gels. Below are detailed methodologies for the preparation of staining solutions and the staining/destaining procedure.

Preparation of Staining and Destaining Solutions

| Solution | Reagent | Volume/Mass for 1 Liter |

| Staining Solution | Brilliant Blue R-250 | 1.0 g |

| Methanol | 400 mL | |

| Glacial Acetic Acid | 100 mL | |

| Deionized Water | 500 mL | |

| Destaining Solution | Methanol | 100 mL |

| Glacial Acetic Acid | 100 mL | |

| Deionized Water | 800 mL |

Protocol for Staining Solution Preparation:

-

Dissolve 1.0 g of Brilliant Blue R-250 powder in 400 mL of methanol.

-

Add 100 mL of glacial acetic acid.

-

Add 500 mL of deionized water.

-

Mix thoroughly. The solution can be filtered to remove any insoluble particles.[11]

Protein Gel Staining and Destaining Protocol

-

Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 15 minutes. This step prevents the diffusion of protein bands.

-

Staining: Decant the fixing solution and add the Brilliant Blue R-250 staining solution. Ensure the gel is fully submerged. Gently agitate on an orbital shaker for 2-4 hours at room temperature.[12]

-

Destaining: Remove the staining solution. The stain can often be saved and reused. Add the destaining solution and gently agitate. Replace the destaining solution every 1-2 hours until the background of the gel is clear and the protein bands are distinctly visible.[13]

-

Storage: The destained gel can be stored in a 7% acetic acid solution or water.[12]

Section 5: Visualizations

Experimental Workflow for Protein Gel Staining

References

- 1. geneseo.edu [geneseo.edu]

- 2. Brilliant Blue R-250 SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Coomassie Brilliant blue R 250 (C.I. 42660) for electrophoresis Trademark of Imperial Chemical Industries PLC 6104-59-2 [sigmaaldrich.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. cephamls.com [cephamls.com]

- 8. fishersci.se [fishersci.se]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 10. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]

- 11. bioscience.fi [bioscience.fi]

- 12. ulab360.com [ulab360.com]

- 13. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

The Core Mechanism of Coomassie Brilliant Blue R-250 Binding to Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coomassie Brilliant Blue R-250 is a synthetic, disulfonated triphenylmethane dye extensively utilized in biochemical applications for the visualization and quantification of proteins. Its efficacy lies in its ability to form stable, non-covalent complexes with proteins, resulting in a distinct color change that is readily detectable. This technical guide provides an in-depth exploration of the core mechanisms governing the interaction between Coomassie Brilliant Blue R-250 and amino acids, the fundamental building blocks of proteins. Understanding these interactions is paramount for the accurate interpretation of experimental results in techniques such as polyacrylamide gel electrophoresis (PAGE) and protein quantification assays.

The Chemical Basis of Interaction

The binding of Coomassie Brilliant Blue R-250 to proteins is a multifaceted process, primarily driven by a combination of electrostatic interactions and van der Waals forces. The dye molecule possesses both charged and nonpolar regions, allowing it to engage with a variety of amino acid side chains.

Electrostatic Interactions: The Primary Driving Force

Under the acidic conditions typically employed in protein staining protocols, Coomassie Brilliant Blue R-250 exists in its anionic (negatively charged) form.[1][2] This is due to the deprotonation of its sulfonic acid groups. Concurrently, the acidic environment leads to the protonation of the basic amino acid residues in the protein, conferring a net positive charge upon them.

The primary electrostatic attraction occurs between the negatively charged sulfonic acid groups of the dye and the positively charged side chains of basic amino acids.[2][3] The amino acids most significantly involved in this ionic bonding are:

-

Arginine: With its guanidinium group, arginine is the most basic amino acid and exhibits the strongest interaction with the dye.

-

Lysine: The primary amino group in its side chain is readily protonated.

-

Histidine: The imidazole ring of histidine can be protonated, contributing to the electrostatic binding.

The number of Coomassie dye molecules that bind to a protein is approximately proportional to the number of positive charges present on that protein.[2][3]

Van der Waals Forces and Hydrophobic Interactions

In addition to the primary electrostatic interactions, weaker, short-range van der Waals forces and hydrophobic interactions contribute to the stability of the protein-dye complex. The nonpolar triphenylmethane structure of the Coomassie dye can interact with the hydrophobic side chains of aromatic amino acids. These include:

-

Tyrosine

-

Tryptophan

-

Phenylalanine

These hydrophobic interactions are thought to further stabilize the binding of the dye to the protein.

The Influence of pH on Binding

The pH of the staining solution is a critical determinant of the binding efficiency. In acidic solutions (typically with a pH less than 2), the dye is predominantly in its blue anionic form, which is optimal for binding to the positively charged proteins.[1] As the pH increases towards neutral, the positive charge on the basic amino acid side chains decreases, weakening the electrostatic interaction and leading to reduced dye binding.

The color of the Coomassie dye itself is pH-dependent. At a very low pH (below 0), it is red and cationic. Around a pH of 1, it is green and neutral. Above pH 2, it is bright blue and anionic.[1] The formation of the protein-dye complex stabilizes the blue anionic form.[1]

Quantitative Aspects of Binding

While precise dissociation constants for the interaction of Coomassie Brilliant Blue R-250 with individual amino acids are not extensively documented in readily available literature, semi-quantitative relationships have been established. Research indicates that approximately 1.5 to 3 molecules of Coomassie R-250 bind per positive charge on a protein.

| Parameter | Value | Reference |

| Stoichiometry | ~1.5 - 3 dye molecules per positive charge |

It has been observed that there is a high complexation affinity for arginine, lysine, histidine, and tyrosine.

Experimental Protocols

Coomassie Brilliant Blue R-250 Staining of Polyacrylamide Gels

This protocol describes a standard method for visualizing proteins separated by SDS-PAGE.

Materials:

-

Fixing Solution: 40% methanol, 10% acetic acid, 50% deionized water

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid

-

Destaining Solution: 10% methanol, 7.5% acetic acid, 82.5% deionized water

-

Polyacrylamide gel post-electrophoresis

-

Staining trays

-

Orbital shaker

Procedure:

-

Fixation: After electrophoresis, immerse the gel in an adequate volume of Fixing Solution. Gently agitate on an orbital shaker for 30-60 minutes. This step fixes the proteins in the gel matrix and removes interfering substances.

-

Staining: Decant the Fixing Solution and replace it with the Staining Solution. Ensure the gel is fully submerged. Gently agitate for at least 1 hour. For proteins of low abundance, the staining time can be extended.

-

Destaining: Remove the Staining Solution. Add Destaining Solution and agitate. The background of the gel will begin to clear, revealing the blue protein bands. Change the destaining solution periodically until the desired band-to-background intensity is achieved.

-

Storage: Once destained, the gel can be stored in deionized water.

Protein Quantification using the Bradford Assay (with Coomassie G-250)

While this guide focuses on R-250, the closely related G-250 is predominantly used for the Bradford assay due to its colloidal nature. The binding principles are analogous.

Materials:

-

Bradford Reagent (containing Coomassie Brilliant Blue G-250 in an acidic solution)

-

Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

-

Unknown protein sample

-

Spectrophotometer and cuvettes (or microplate reader and plates)

-

Test tubes or microplates

Procedure:

-

Prepare Standards: Create a series of dilutions of the BSA standard to generate a standard curve.

-

Sample Preparation: Dilute the unknown protein sample to a concentration that falls within the linear range of the assay.

-

Assay:

-

Pipette a small volume (e.g., 5 µL) of each standard and the unknown sample into separate test tubes or microplate wells.

-

Add a larger volume (e.g., 250 µL) of the Bradford Reagent to each tube/well.

-

Mix thoroughly and incubate at room temperature for at least 5 minutes.

-

-

Measurement: Measure the absorbance of each sample at 595 nm.

-

Quantification:

-

Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

-

Determine the concentration of the unknown protein sample by interpolating its absorbance value on the standard curve.

-

Visualizing the Core Concepts

Caption: The binding mechanism of Coomassie Brilliant Blue R-250 to proteins.

Caption: Experimental workflow for Coomassie R-250 protein gel staining.

References

Brilliant Blue R-250: An In-depth Technical Guide to its Absorption Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of Brilliant Blue R-250, a triphenylmethane dye widely utilized in biochemical applications for protein analysis. The document details the dye's spectral properties under various conditions, offers a complete experimental protocol for determining its absorption spectrum, and illustrates a key application workflow.

Core Spectral Properties of Brilliant Blue R-250

Brilliant Blue R-250 exhibits a characteristic absorption spectrum that is highly dependent on its molecular environment, particularly its association with proteins and the pH of the solvent. In its unbound, cationic form, the dye typically appears reddish-brown. However, upon binding to proteins, primarily through interactions with basic and aromatic amino acid residues, it transitions to a stable, anionic blue form. This spectral shift is the fundamental principle behind its use in protein quantification assays.

The peak absorbance (λmax) of Brilliant Blue R-250 is a critical parameter for its application. While the unbound dye has a lower absorbance maximum, the protein-bound form exhibits a significant shift to a higher wavelength, which is the basis for its quantitative measurement.

Quantitative Spectrophotometric Data

The following table summarizes the key quantitative data related to the absorption spectrum of Brilliant Blue R-250 under different conditions.

| Condition | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Buffer | Citation |

| Unbound Dye | 555 nm | Not specified | 0.01 M Citrate Buffer, pH 3.0 | [1] |

| Protein-Dye Complex | 549 nm | Not specified | 0.01 M Citrate Buffer, pH 3.0 | [1] |

| Protein-Dye Complex | 560 - 575 nm | Not specified | Not specified | [2] |

| General Absorbance Range | 554 - 563 nm | ≥300 (A 1%/1cm at 0.025 g/l) | Buffer, pH 7.0 | [3] |

| In Ethanol | 580 - 600 nm | Not specified | Ethanol | [4] |

| In Ethanol | 589 nm | Not specified | Ethanol | [5] |

Experimental Protocol: Determination of the Absorption Spectrum

This protocol outlines the methodology for determining the absorption spectrum of Brilliant Blue R-250 using a standard UV-Vis spectrophotometer.

I. Materials and Equipment:

-

Brilliant Blue R-250 dye powder

-

Spectrophotometer grade ethanol

-

Phosphate buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

II. Reagent Preparation:

-

Brilliant Blue R-250 Stock Solution (0.1% w/v): Accurately weigh 100 mg of Brilliant Blue R-250 powder and dissolve it in 100 mL of ethanol. Mix thoroughly until the dye is completely dissolved.

-

BSA Stock Solution (1 mg/mL): Accurately weigh 100 mg of BSA and dissolve it in 100 mL of PBS (pH 7.4). Ensure complete dissolution.

III. Experimental Procedure:

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning from 400 nm to 700 nm.

-

Blank Measurement: Fill a cuvette with the appropriate solvent (ethanol for the unbound spectrum, PBS for the protein-bound spectrum) and use it to blank the spectrophotometer.

-

Measurement of Unbound Dye Spectrum:

-

Dilute the Brilliant Blue R-250 stock solution in ethanol to a final concentration of approximately 0.01 mg/mL.

-

Fill a clean cuvette with the diluted dye solution.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum from 400 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Measurement of Protein-Bound Dye Spectrum:

-

In a test tube, mix a known volume of the BSA stock solution with the Brilliant Blue R-250 stock solution. A typical ratio is 1:5 (e.g., 1 mL BSA stock to 5 mL dye stock), but this can be optimized.

-

Allow the mixture to incubate at room temperature for at least 5 minutes to ensure complete protein-dye binding.

-

Fill a clean cuvette with this protein-dye complex solution.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum from 400 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax) for the protein-bound dye.

-

IV. Data Analysis:

-

Plot absorbance versus wavelength for both the unbound and protein-bound dye.

-

Determine the λmax for each condition from the peak of the respective spectrum.

-

If the path length of the cuvette is known (typically 1 cm), the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length.

Application Workflow: Bradford Protein Assay

The shift in the absorption spectrum of Brilliant Blue R-250 upon binding to proteins is the basis for the widely used Bradford protein assay. The following diagram illustrates the workflow of this quantitative method.

Workflow of the Bradford Protein Assay.

This guide provides a foundational understanding of the absorption spectrum of Brilliant Blue R-250 and its practical application in a laboratory setting. For further details on specific applications, researchers are encouraged to consult the cited literature.

References

- 1. Coomassie Brilliant Blue R-250 Dye, 50 g - FAQs [thermofisher.com]

- 2. mpbio.com [mpbio.com]

- 3. Coomassie® Brilliant blue R 250 (C.I. 42660) CAS 6104-59-2 | 112553 [merckmillipore.com]

- 4. Brilliant blue R 250 (C.I. 42660), 10 g, CAS No. 6104-59-2 | Staining of Protein Gels | Gel Staining | Electrophoresis | Life Science | Carl ROTH - Germany [carlroth.com]

- 5. apexcolours.com [apexcolours.com]

Methodological & Application

Visualizing Proteins in SDS-PAGE Gels: An Application Note and Protocol for Brilliant Blue R-250 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. Following electrophoresis, proteins are invisible within the polyacrylamide gel matrix and require a staining method for visualization and subsequent analysis. Coomassie Brilliant Blue R-250 is a widely used and highly effective dye for this purpose, offering a straightforward, sensitive, and cost-effective method for detecting protein bands. This application note provides a detailed protocol for staining SDS-PAGE gels with Brilliant Blue R-250, along with the underlying principles of the staining mechanism. The sensitivity of this method typically allows for the detection of protein bands containing 30-100 ng of protein.[1]

Principle of Staining

The staining mechanism of Coomassie Brilliant Blue R-250 involves non-covalent interactions between the dye molecules and proteins within the gel. The dye binds primarily to basic amino acid residues such as lysine, arginine, and histidine, as well as to aromatic residues.[1] This interaction is predominantly driven by ionic interactions between the negatively charged sulfonic acid groups on the dye and the positively charged amino acid side chains, supplemented by van der Waals forces.[2] In the acidic, alcoholic staining solution, the proteins are fixed within the gel, preventing their diffusion, while the Coomassie dye binds to them, resulting in the formation of a stable, blue-colored protein-dye complex. A subsequent destaining step is necessary to remove the background dye from the gel, allowing for the clear visualization of the protein bands.

Experimental Protocol

This protocol outlines the standard procedure for staining SDS-PAGE gels using Coomassie Brilliant Blue R-250.

Materials

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40-50% methanol and 10% acetic acid.

-

Destaining Solution: 10-40% methanol and 7-10% acetic acid.

-

Gel Fixation Solution (optional but recommended): 40-50% methanol, 10% acetic acid.

-

Deionized water

-

Orbital shaker

-

Staining and destaining trays

Procedure

-

Gel Removal: Following electrophoresis, carefully remove the polyacrylamide gel from the glass plates.

-

Washing (Optional but Recommended): To remove residual SDS which can interfere with staining, wash the gel 2-3 times with deionized water for 5 minutes each with gentle agitation.[3]

-

Fixation: Immerse the gel in a fixation solution for at least 15-30 minutes with gentle agitation. This step prevents the diffusion of proteins from the gel. For many protocols, the staining solution also acts as a fixative due to its methanol and acetic acid content.

-

Staining: Decant the fixation solution and add enough Coomassie Brilliant Blue R-250 staining solution to fully submerge the gel. Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker.[3] Protein bands may become visible within minutes.[3]

-

Destaining: Pour off the staining solution (this can often be saved and reused). Add destaining solution and gently agitate the gel. The destaining process removes the background stain from the gel, making the protein bands more distinct. Change the destaining solution every 30-60 minutes until the background is clear and the protein bands are well-defined. This may take several hours or can be done overnight.

-

Gel Storage: Once sufficiently destained, the gel can be stored in deionized water or a 7% acetic acid solution. For long-term storage, gels can be dried between cellophane sheets.

Data Presentation: Solution Compositions and Incubation Times

The following table summarizes typical compositions for the solutions used in the Brilliant Blue R-250 staining protocol and the recommended incubation times.

| Step | Solution Composition | Incubation Time | Notes |

| Washing (Optional) | Deionized Water | 2-3 x 5 minutes | Helps remove residual SDS.[3] |

| Fixation | 40-50% Methanol, 10% Acetic Acid | 15-30 minutes | Prevents protein diffusion. |

| Staining | 0.1% Coomassie R-250, 40-50% Methanol, 10% Acetic Acid | 30-60 minutes | Longer incubation may increase sensitivity.[3][4] |

| Destaining | 10-40% Methanol, 7-10% Acetic Acid | Several hours to overnight | Change destain solution periodically for efficiency. |

| Storage | Deionized Water or 7% Acetic Acid | Indefinite | Prevents gel from shrinking. |

Experimental Workflow

The following diagram illustrates the key steps in the Brilliant Blue R-250 staining protocol.

Caption: Workflow for Brilliant Blue R-250 Staining.

References

Preparation of Brilliant Blue R250 Staining Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coomassie Brilliant Blue R-250 is a widely used anionic dye for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE).[1] The dye binds non-specifically to proteins, allowing for the detection and relative quantification of proteins in a gel.[2] The staining process is straightforward and, while less sensitive than silver staining, it is simpler and more quantitative.[1] This document provides detailed protocols for the preparation of Brilliant Blue R-250 staining solution and its application in staining protein gels.

The staining solution typically consists of Brilliant Blue R-250 dye dissolved in a mixture of methanol, acetic acid, and water.[3][4] Methanol acts as a fixative, preventing the diffusion of proteins from the gel, and also helps in solubilizing the dye.[5][6] Acetic acid provides an acidic environment that enhances the binding of the negatively charged dye to the positively charged proteins and also aids in fixing the proteins within the gel.[3][4][5][6]

Quantitative Data Summary

Several formulations for Brilliant Blue R-250 staining and associated solutions are used in research. The following tables summarize common compositions for easy comparison.

Table 1: Staining Solution Formulations

| Component | Formulation 1[7] | Formulation 2[2] | Formulation 3[8] | Formulation 4[1] |

| Brilliant Blue R-250 | 0.1% (w/v) | 0.25% (w/v) | 0.05% (w/v) | 0.1% (w/v) |

| Methanol | 50% (v/v) | 46% (v/v) | 50% (v/v) | 30% (v/v) |

| Glacial Acetic Acid | 10% (v/v) | 8% (v/v) | 10% (v/v) | 5% (v/v) |

| Water | 40% (v/v) | 46% (v/v) | 40% (v/v) | 65% (v/v) |

Table 2: Destaining and Fixing Solution Formulations

| Solution Type | Component | Formulation A[2] | Formulation B[8] | Formulation C[9] |

| Destaining Solution | Methanol | 30% (v/v) | 5% (v/v) | 45% (v/v) |

| Glacial Acetic Acid | 10% (v/v) | 7% (v/v) | 10% (v/v) | |

| Water | 60% (v/v) | 88% (v/v) | 45% (v/v) | |

| Fixing Solution | Methanol | 30% (v/v) | 50% (v/v) | 50% (v/v) |

| Glacial Acetic Acid | 10% (v/v) | 10% (v/v) | 10% (v/v) | |

| Water | 60% (v/v) | 40% (v/v) | 40% (v/v) |

Experimental Protocols

Protocol 1: Preparation of Standard Brilliant Blue R-250 Staining Solution (0.1%)

Materials:

-

Brilliant Blue R-250 dye

-

Methanol (analytical grade)

-

Glacial Acetic Acid

-

High-purity water (e.g., Milli-Q)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Storage bottle

Procedure:

-

To prepare 1 liter of staining solution, measure 500 ml of methanol and add it to a clean 1-liter glass beaker with a magnetic stir bar.

-

Weigh 1 gram of Brilliant Blue R-250 powder and add it to the methanol.

-

Stir the mixture on a magnetic stirrer until the dye is completely dissolved.[8]

-

Slowly add 100 ml of glacial acetic acid to the solution.

-

Add 400 ml of high-purity water to bring the final volume to 1 liter.

-

Continue stirring for at least 30 minutes to ensure the solution is thoroughly mixed.

-

For long-term storage, filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.[1]

-

Store the solution in a tightly capped bottle at room temperature. The solution is stable for several months.[1][8]

Protocol 2: Staining and Destaining of Polyacrylamide Gels

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Brilliant Blue R-250 Staining Solution (from Protocol 1)

-

Destaining Solution (e.g., 10% acetic acid, 40% methanol in water)[10]

-

Fixing Solution (optional, can be the same as destaining solution)

-

Staining trays

-

Orbital shaker

Procedure:

-

Fixation (Optional but Recommended): After electrophoresis, carefully remove the gel from the cassettes. Place the gel in a staining tray and rinse it with deionized water.[10] To fix the proteins, add enough fixing solution to fully submerge the gel and incubate for at least 5-15 minutes with gentle agitation on an orbital shaker.[2] This step helps to precipitate the proteins in the gel and remove interfering substances like SDS.

-

Staining: Decant the fixing solution and add the Brilliant Blue R-250 staining solution to the tray, ensuring the gel is completely covered. Place the tray on an orbital shaker and agitate gently for at least 1 hour at room temperature.[11] For thicker gels or lower protein concentrations, the staining time can be extended, even overnight.[10]

-

Destaining: Pour off the staining solution (which can be reused a few times).[2] Briefly rinse the gel with deionized water or destaining solution. Add fresh destaining solution to the tray and place it back on the orbital shaker.

-

Continue to destain with gentle agitation, changing the destaining solution every 1-2 hours until the protein bands are clearly visible against a clear background.[8] The process can be expedited by placing a piece of absorbent material, like a Kimwipe, in the corner of the tray to soak up the free dye.

-

Storage: Once sufficiently destained, the gel can be stored in a 7% acetic acid solution or deionized water.[8]

Visualizations

References

- 1. bioscience.fi [bioscience.fi]

- 2. frederick.cancer.gov [frederick.cancer.gov]

- 3. The Roles of Acetic Acid and Methanol During Fixing and Staining Proteins in an SDS-Polyacrylamide Electrophoresis Gel. | Semantic Scholar [semanticscholar.org]

- 4. The Roles of Acetic Acid and Methanol During Fixing and Staining Proteins in an SDS–Polyacrylamide Electrophoresis Gel | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 8. ulab360.com [ulab360.com]

- 9. researchgate.net [researchgate.net]

- 10. How to Stain and Destain a Protein Gel with Coomassie [synapse.patsnap.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols: Coomassie R-250 Destaining

Introduction

Coomassie Brilliant Blue R-250 is a widely used anionic dye for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). Following the staining process, a destaining step is crucial to remove the background stain from the gel, allowing for the clear visualization of protein bands. This document provides a detailed, step-by-step protocol for the effective destaining of Coomassie R-250 stained polyacrylamide gels. The protocols are designed for researchers, scientists, and drug development professionals who routinely perform protein analysis.

Experimental Protocols

Two primary methods for Coomassie R-250 destaining are presented below: a standard method and a rapid method. The choice of method may depend on the desired speed and available resources.

Standard Destaining Protocol

This method is the most common and relies on a solution of methanol and acetic acid to gradually remove the unbound dye from the gel matrix.

Materials:

-

Stained polyacrylamide gel

-

Destaining Solution: 40-50% methanol, 10% acetic acid in deionized water.[1][2] For a 1 L solution, mix 400-500 mL of methanol, 100 mL of glacial acetic acid, and 400-500 mL of deionized water.

-

Alternative Destaining Solution: 7% acetic acid, 5% methanol in deionized water.[3]

-

Shaking or rocking platform

-

Gel staining tray

Procedure:

-

Initial Wash: After staining, briefly rinse the gel with deionized water to remove excess staining solution from the surface.[1]

-

First Destaining Step: Place the gel in a clean staining tray and add a sufficient volume of Destaining Solution to completely submerge the gel.

-

Incubation: Incubate the gel on a shaking or rocking platform at room temperature. The agitation facilitates the diffusion of the unbound dye out of the gel.[3]

-

Solution Changes: The destaining solution will turn blue as it absorbs the excess dye. For effective destaining, change the solution periodically.[1] Replace the used destaining solution with a fresh aliquot every 1-2 hours until the background of the gel is clear and the protein bands are distinct.[4][5] This process can take several hours to overnight.[1]

-

Final Wash and Storage: Once the desired level of destaining is achieved, wash the gel with deionized water to remove the residual destaining solution. The gel can be stored in 5% or 7% acetic acid or deionized water.[2][3][5]

Rapid Destaining Protocol

This method utilizes microwaving to accelerate the destaining process. Caution should be exercised when heating solutions containing methanol.

Materials:

-

Stained polyacrylamide gel

-

Destaining Solution (as in the standard protocol)

-

Microwave-safe container

-

Shaking or rocking platform

-

Kimwipes or other absorbent material (optional)

Procedure:

-

Initial Wash: Briefly rinse the stained gel with deionized water.

-

Microwave Step: Place the gel in a microwave-safe container with the Destaining Solution. Heat in a microwave on high power for 40-60 seconds, or until the solution begins to boil.[6]

-